

Technical Guide: Solubility Profile of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

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Compound of Interest

Compound Name: 2'-bromo-2,6-dimethoxy-1,1'-
Biphenyl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2'-bromo-2,6-dimethoxy-1,1'-biphenyl**, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its predicted qualitative solubility, outlines a detailed experimental protocol for its determination, and presents a logical workflow for this process.

Physicochemical Properties

A summary of the key physicochemical properties of **2'-bromo-2,6-dimethoxy-1,1'-biphenyl** is presented below. These properties are crucial for understanding its behavior in various solvent systems.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₃ BrO ₂	[1][2]
Molecular Weight	293.16 g/mol	[1][2]
Appearance	Solid	[1][3]
Melting Point	143-146 °C	[1][2][3]
CAS Number	755017-61-9	[1][2]

Qualitative Solubility Profile

While specific quantitative data is not readily available, the solubility of **2'-bromo-2,6-dimethoxy-1,1'-biphenyl** can be inferred from the general principles of "like dissolves like" and the known solubility of its parent compound, biphenyl.^{[4][5]} Biphenyl, a non-polar molecule, is known to be soluble in many organic solvents and insoluble in water.^{[4][5][6]} The presence of two methoxy groups in **2'-bromo-2,6-dimethoxy-1,1'-biphenyl** introduces some polarity, which might slightly alter its solubility profile compared to biphenyl.

The following table provides a qualitative prediction of the solubility of **2'-bromo-2,6-dimethoxy-1,1'-biphenyl** in common laboratory solvents.

Solvent	Predicted Solubility	Rationale
Water	Insoluble / Very Sparingly Soluble	The molecule is predominantly non-polar due to the biphenyl core and the bromo substituent.
Methanol	Soluble	The methoxy groups can engage in hydrogen bonding with methanol.
Ethanol	Soluble	Similar to methanol, ethanol can interact with the methoxy groups.
Acetone	Soluble	Acetone is a polar aprotic solvent capable of dissolving moderately polar compounds.
Dichloromethane	Soluble	A common organic solvent for a wide range of organic compounds.
Ethyl Acetate	Soluble	A moderately polar solvent suitable for dissolving many organic compounds.
Toluene	Soluble	A non-polar aromatic solvent that should readily dissolve the biphenyl core.
Hexane	Sparingly Soluble / Soluble	A non-polar solvent; solubility will depend on the overall polarity of the molecule.
Dimethyl Sulfoxide (DMSO)	Soluble	A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
N,N-Dimethylformamide (DMF)	Soluble	A polar aprotic solvent with strong solvating capabilities.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.^{[7][8][9][10][11]} The following protocol is adapted for the determination of the solubility of **2'-bromo-2,6-dimethoxy-1,1'-biphenyl**.

1. Materials and Equipment:

- **2'-bromo-2,6-dimethoxy-1,1'-biphenyl** (solid)
- Selected solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Orbital shaker or wrist-action shaker
- Constant temperature bath or incubator
- Centrifuge
- Syringes and filters (e.g., 0.22 µm PTFE)
- Volumetric flasks
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

2. Procedure:

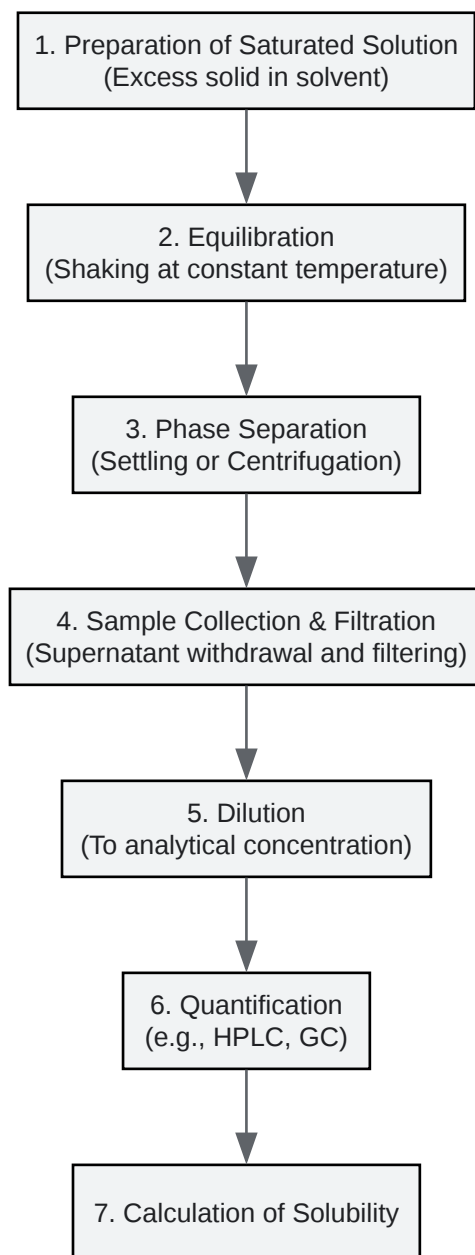
- Preparation of Saturated Solution:
 - Add an excess amount of solid **2'-bromo-2,6-dimethoxy-1,1'-biphenyl** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.

- Equilibration:
 - Place the vials in a constant temperature bath (e.g., 25 °C) on a shaker.
 - Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach a stable concentration.
- Phase Separation:
 - After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the excess solid to settle.
 - Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
- Sample Collection and Dilution:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
 - Accurately dilute the filtered solution with a known volume of the appropriate solvent to bring the concentration within the analytical range of the chosen quantification method.
- Quantification:
 - Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of **2'-bromo-2,6-dimethoxy-1,1'-biphenyl**.
 - Prepare a calibration curve using standard solutions of the compound of known concentrations.
- Calculation:
 - Calculate the solubility of the compound in the selected solvent using the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L,

mg/mL, mol/L).

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of **2'-bromo-2,6-dimethoxy-1,1'-biphenyl**.



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Caption: Workflow for Thermodynamic Solubility Determination.

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